molecular formula C20H30N6O3 B2517392 N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 115398-44-2

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide

Cat. No. B2517392
CAS RN: 115398-44-2
M. Wt: 402.499
InChI Key: GUVWULCMIDSFNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs was achieved by reacting appropriate precursors with specific reagents under controlled conditions . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been elucidated using spectroscopic techniques and crystallography. For example, the crystal structure of N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide was determined, revealing that the cyclohexyl groups adopt a chair conformation and the amide nitrogen and carbon atoms have a planar configuration . The molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provided insights into its potential as an anticancer drug . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not provide specific reactions for the compound , but they do discuss the biological activity of similar compounds, which is often related to their chemical reactivity. For example, the anticonvulsant activity of certain acetamides is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure. The presence of hydrogen bonding, aromatic π-π stacking interactions, and halogen contacts in the crystal packing of N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide suggests that similar interactions could be expected in N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide . These interactions can affect the solubility, melting point, and stability of the compound. Additionally, the antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates indicate that the compound may also possess such properties, given the structural similarities .

Scientific Research Applications

Synthesis Methodologies and Applications

  • Practical Synthesis for Antimicrobial and Anticancer Agents : Research includes the development of synthesis methods for compounds with potential antimicrobial, antifungal, and anticancer applications. For example, N-((Diphenylamino)methyl)acetamide and its metal chelates have been studied for their biological activities, indicating the utility of such compounds in therapeutic contexts (Muruganandam et al., 2013).
  • Development of Conformationally Restricted Analogs for Drug Discovery : The synthesis of conformationally restricted analogs of bioactive molecules, such as histamine, showcases the application of similar compounds in exploring new therapeutic agents with improved specificity and activity profiles (Kazuta et al., 2002).

Potential for Novel Therapeutics

  • Antiviral and Neuroprotective Properties : Compounds like 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide have been synthesized and evaluated for therapeutic efficacy against diseases such as Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
  • Microbiological Activity for Antibacterial Applications : The synthesis and microbiological evaluation of novel cyclohexyl derivatives have shown a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as against Candida albicans, indicating their potential as new antibacterial agents (Arpaci et al., 2002).

Structural and Functional Analyses for Material Science

  • Surface Active Agents and Coordination Complexes : Studies on N-acylglutamate and coordination complexes constructed from acetamide derivatives reveal insights into the structural aspects that influence material properties such as gel formation, fluorescence, and antioxidant activity, which can be applied in material science and medicinal chemistry (Takehara et al., 1972; Chkirate et al., 2019).

properties

IUPAC Name

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-25-17-16(18(28)24-20(25)29)26(12-15(27)21-13-8-4-2-5-9-13)19(23-17)22-14-10-6-3-7-11-14/h13-14H,2-12H2,1H3,(H,21,27)(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWULCMIDSFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide

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